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molecular formula C7H6O2 B155538 Phenyl formate CAS No. 1864-94-4

Phenyl formate

Cat. No. B155538
M. Wt: 122.12 g/mol
InChI Key: GEOWCLRLLWTHDN-UHFFFAOYSA-N
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Patent
US07745618B2

Procedure details

As part of our work in chlorin chemistry, we recently developed an efficient route for the synthesis of 1-formyldipyrromethanes.21 The formylation method entailed traditional Vilsmeier formylation or treatment of a solution of dipyrromethane in THF at room temperature with 2 molar equiv of MesMgBr and then at −78° C. with 2 molar equiv of phenyl formate. The subsequent workup and column chromatography afforded the desired 1-formyldipyrromethane in good yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MesMgBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([CH2:6][C:7]2[NH:11][CH:10]=[CH:9][CH:8]=2)[NH:3][CH:2]=1.C1([Mg]Br)C(C)=CC(C)=CC=1C.[CH:23](OC1C=CC=CC=1)=[O:24]>C1C2=CC3NC(C=C4N=C(C=C5NC(=CC(=N2)C1)C=C5)C=C4)=CC=3.C1COCC1>[CH:9]1[CH:8]=[C:7]([CH2:6][C:4]2[NH:3][C:2]([CH:23]=[O:24])=[CH:1][CH:5]=2)[NH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CNC(=C1)CC2=CC=CN2
Step Two
Name
MesMgBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C)C=C(C)C=C1C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of 1-formyldipyrromethanes.21 The formylation method
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
at −78° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CNC(=C1)CC2=CC=C(N2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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